![molecular formula C11H20N2O3 B8092056 tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B8092056.png)
tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate: is a complex organic molecule. It features a tert-butyl group attached to an octahydropyrrolo[3,4-b]morpholine structure, with a carboxylate functional group. Compounds like this are of great interest in the fields of medicinal chemistry and synthetic organic chemistry due to their potential biological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves several steps:
Cyclization: : The formation of the pyrrolo[3,4-b]morpholine core can be achieved through a cyclization reaction.
Substitution: : tert-Butyl groups are often introduced via nucleophilic substitution reactions.
Esterification: : The carboxylate group can be formed by esterification of the corresponding acid.
Industrial Production Methods: : The large-scale production involves optimization of reaction conditions for higher yields and purity. This typically includes:
Catalysis: : Using catalysts to improve reaction efficiency.
Purification: : Employing techniques like recrystallization or chromatography for product purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound may undergo oxidation to introduce additional functional groups.
Reduction: : Reduction can occur at the carboxylate group, converting it to an alcohol.
Substitution: : Substitution reactions are possible at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidizing agents: : Like KMnO₄ or CrO₃.
Reducing agents: : Such as LiAlH₄ or NaBH₄.
Nucleophiles and electrophiles: : For substitution reactions under various conditions.
Major Products
Oxidized products: : Depending on the site of oxidation.
Reduced products: : Typically alcohols.
Substituted products: : With various functional groups attached.
Applications De Recherche Scientifique
Chemistry
As a building block for more complex molecules.
In the development of new synthetic methodologies.
Biology
Studied for potential biological activity, such as enzyme inhibition.
Medicine
Investigated for therapeutic properties, potentially in drug development.
Industry
Used in the synthesis of fine chemicals and materials science.
Mécanisme D'action
The exact mechanism of action for biological or medicinal purposes can involve:
Molecular Targets: : Binding to specific proteins or enzymes.
Pathways: : Modulation of biochemical pathways, possibly affecting cellular processes.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds like:
tert-Butyl (4R,7R)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
tert-Butyl (4S,7R)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
The unique configuration of the (4aS,7aS) stereoisomer can lead to different chemical reactivity and biological activity. Its uniqueness lies in the spatial arrangement, affecting how it interacts with other molecules.
That’s the lowdown on tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate. Any other compounds you’re curious about?
Propriétés
IUPAC Name |
tert-butyl (4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
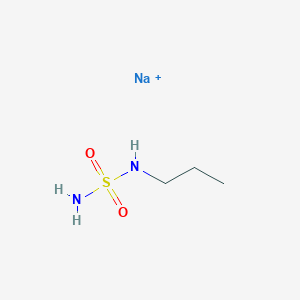
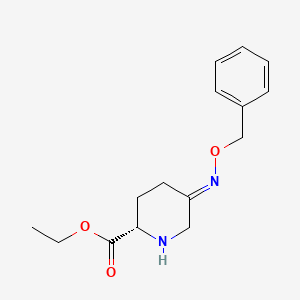
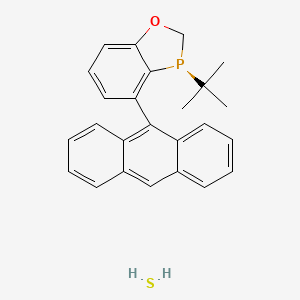
![(2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8091996.png)
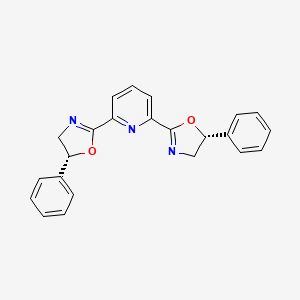
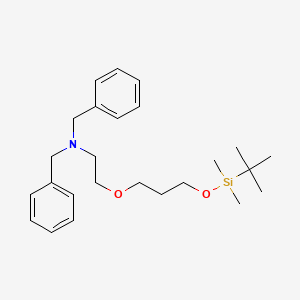
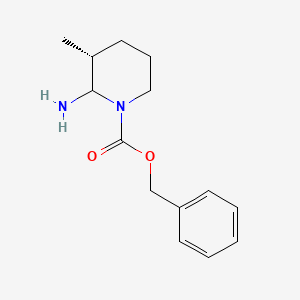
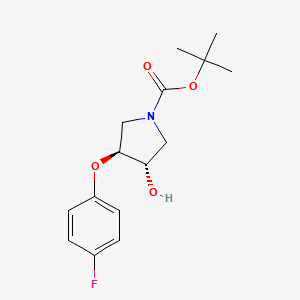
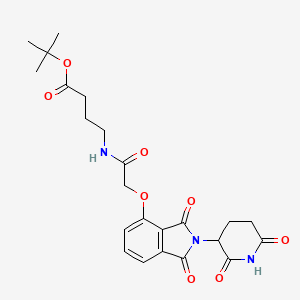
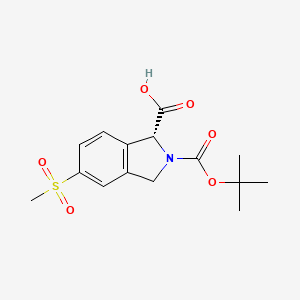
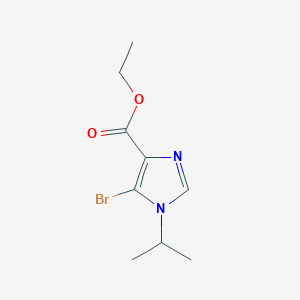
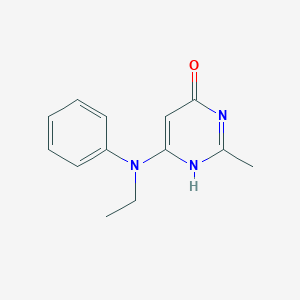
![2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B8092061.png)
![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclopentane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B8092067.png)
